molecular formula C10H7ClO5S B2795475 Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate CAS No. 872285-15-9

Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate

Cat. No.: B2795475
CAS No.: 872285-15-9
M. Wt: 274.67
InChI Key: SAFHZTUGXBKQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate typically involves the chlorosulfonation of methyl 1-benzofuran-2-carboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent under controlled temperature conditions . The reaction proceeds as follows:

    Starting Material: Methyl 1-benzofuran-2-carboxylate

    Reagent: Chlorosulfonic acid (ClSO3H)

    Conditions: Controlled temperature, typically around 0-5°C

    Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Scientific Research Applications

Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate is utilized in various scientific research fields due to its reactivity and potential biological activities :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chlorosulfonyl-3-methyl-1-benzofuran-2-carboxylate
  • Ethyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate
  • Methyl 5-chlorosulfonyl-1-benzofuran-3-carboxylate

Uniqueness

Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct reactivity and biological activity compared to its analogs .

Biological Activity

Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with chlorosulfonic acid or related sulfonyl chlorides. The process generally includes:

  • Formation of the Benzofuran Core : Starting from 5-hydroxybenzofuran, which undergoes various transformations to introduce the carboxylate and chlorosulfonyl groups.
  • Chlorosulfonation : The introduction of the chlorosulfonyl group is critical for enhancing biological activity. This step is usually performed under controlled conditions to avoid degradation of the benzofuran structure.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For instance, it has shown minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Pathogen TypeMIC (μg/mL)Reference
Gram-positive 0.5 - 2.0
Gram-negative 1.0 - 4.0
Fungal strains 10 - 20

Antidepressant Activity

Recent studies have also highlighted the compound's potential antidepressant effects. Research indicates that this compound may interact with adrenergic receptors, which are known to play a role in mood regulation. Its structural similarity to other biologically active benzofurans further supports this hypothesis.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzofuran derivatives, including this compound, revealed that it outperformed several conventional antibiotics in inhibiting bacterial growth, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Antidepressant Mechanism : In behavioral models of depression, compounds similar to this compound exhibited significant reductions in depressive-like behaviors, suggesting a mechanism involving norepinephrine and serotonin modulation .

Properties

IUPAC Name

methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO5S/c1-15-10(12)9-5-6-4-7(17(11,13)14)2-3-8(6)16-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFHZTUGXBKQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.